3,4,5,7-tetramethyl-11-(2-methyl-1H-indol-3-yl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
Overview
Description
3,4,5,7-tetramethyl-11-(2-methyl-1H-indol-3-yl)-4,8,9-triazatricyclo[73002,6]dodeca-1(12),2,5,7,10-pentaene is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
The synthesis of 3,4,5,7-tetramethyl-11-(2-methyl-1H-indol-3-yl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene involves multiple steps and specific reaction conditions. One common synthetic route includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene. The reaction conditions typically involve the use of a catalyst such as aluminum chloride and a solvent like dichloromethane . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
3,4,5,7-tetramethyl-11-(2-methyl-1H-indol-3-yl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, where halogenated reagents like bromine or chlorine can replace hydrogen atoms.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, aluminum chloride for cycloaddition, and potassium permanganate for oxidation . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4,5,7-tetramethyl-11-(2-methyl-1H-indol-3-yl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,4,5,7-tetramethyl-11-(2-methyl-1H-indol-3-yl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 3,4,5,7-tetramethyl-11-(2-methyl-1H-indol-3-yl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene stands out due to its unique structure and properties. Similar compounds include:
1H-Cyclopenta[1,3]cyclopropa[1,2]benzene: This compound has a similar tricyclic structure but lacks the indole and methyl groups.
Tetramethyl acetyloctahydronaphthalenes: These compounds share the tetramethyl substitution but have different ring structures.
The uniqueness of this compound lies in its combination of multiple rings and functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
3,4,5,7-tetramethyl-11-(2-methyl-1H-indol-3-yl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-12-21(17-8-6-7-9-18(17)23-12)16-10-19-22-15(4)25(5)14(3)20(22)13(2)24-26(19)11-16/h6-11,23H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGCVAYGFPKOMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=CN4C(=C3)C5=C(N(C(=C5C(=N4)C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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